benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- is an organic compound with the molecular formula C15H15BrO2. This compound is known for its unique structure, which includes a bromine atom and two methoxy groups attached to a benzene ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- typically involves the bromination of 1-(4-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods for this compound may involve large-scale bromination processes using automated systems to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- include:
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a similar structure but lacks the additional methoxy group on the benzene ring.
2-Bromo-1-(4-ethylphenyl)ethanone: This compound has an ethyl group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of benzene, 1,1'-(2-bromoethylidene)bis[4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
62897-80-7 |
---|---|
Molecular Formula |
C16H17BrO2 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
SAOOIGOKKNPMNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.